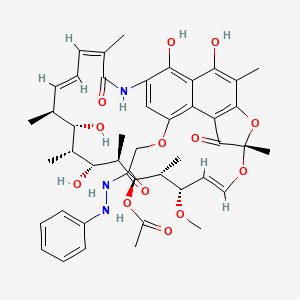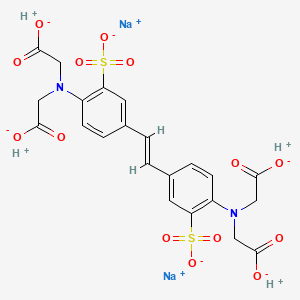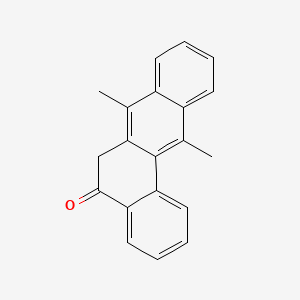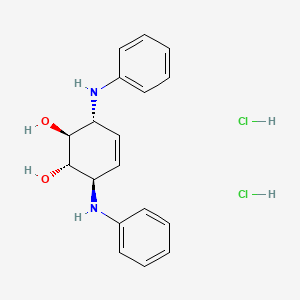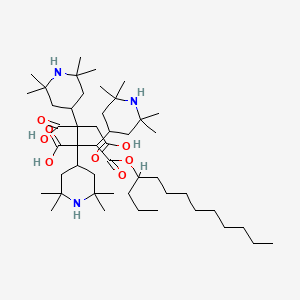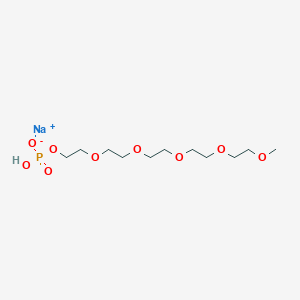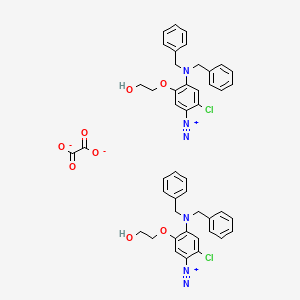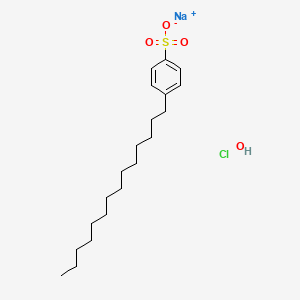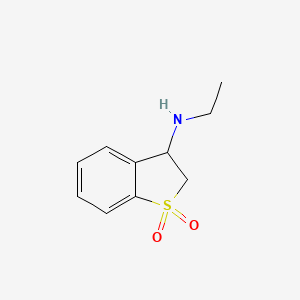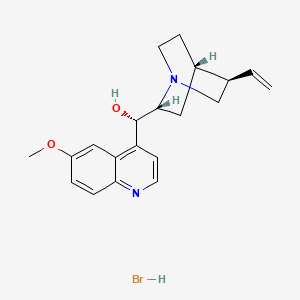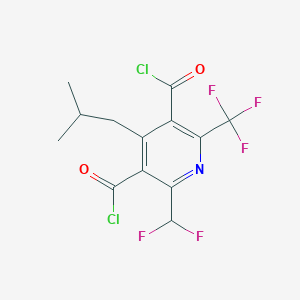
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Alkylation: Addition of alkyl groups such as methylpropyl.
Fluorination: Incorporation of fluorine atoms to form difluoromethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of functional groups through gain or loss of electrons.
Hydrolysis: Reaction with water to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the dichloride groups may yield pyridine dicarboxylic acids.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse binding interactions and modulation of biological pathways.
相似化合物的比较
Similar Compounds
3,5-Pyridinedicarbonyl dichloride, 2-(methyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-: Lacks the difluoromethyl group.
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(ethyl)-6-(trifluoromethyl)-: Contains an ethyl group instead of a methylpropyl group.
Uniqueness
The unique combination of difluoromethyl, methylpropyl, and trifluoromethyl groups in 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
97898-34-5 |
|---|---|
分子式 |
C13H10Cl2F5NO2 |
分子量 |
378.12 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C13H10Cl2F5NO2/c1-4(2)3-5-6(10(14)22)8(12(16)17)21-9(13(18,19)20)7(5)11(15)23/h4,12H,3H2,1-2H3 |
InChI 键 |
KZQDNWPBLXMQJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)Cl)C(F)(F)F)C(F)F)C(=O)Cl |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


